N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Descripción
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a trifluoromethylphenyl group. The sulfonamide moiety is N-methylated and linked to a 3,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-10-14(2)12-17(11-13)28(3)33(29,30)18-8-9-32-19(18)21-26-20(27-31-21)15-4-6-16(7-5-15)22(23,24)25/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXILZPADOTOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C22H18F3N3O3S2
- Molecular Weight : 493.53 g/mol
- CAS Number : Not available
The compound's biological activity is primarily attributed to the presence of the oxadiazole moiety, which is known for its role in modulating various biological pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to increased cellular uptake.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties against various cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 1.61 | |
| Jurkat (Leukemia) | 1.98 | |
| SNB-19 (Brain tumor) | 0.75 | |
| OVCAR-8 (Ovarian) | 0.85 |
These results indicate that the compound has a strong cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are known to regulate cell survival. Molecular dynamics simulations have indicated that the compound interacts favorably with targets involved in apoptosis signaling pathways.
Case Studies
-
Study on Lung Cancer Cells
- A study evaluated the effects of the compound on A549 lung cancer cells and found that treatment led to a significant reduction in cell viability with an IC50 of 1.61 µM. The study also noted that the compound induced apoptosis as evidenced by increased caspase activity.
-
Study on Leukemia Cells
- Another investigation focused on Jurkat leukemia cells, revealing an IC50 of 1.98 µM. Flow cytometry analysis confirmed that the compound prompted cell cycle arrest and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide indicates favorable absorption and distribution characteristics due to its lipophilic nature. Preliminary studies suggest good oral bioavailability and a favorable half-life in animal models.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Heterocyclic Sulfonamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
